molecular formula C16H23N5O5 B13846832 Isopentenyladenine 9-Glucoside

Isopentenyladenine 9-Glucoside

Cat. No.: B13846832
M. Wt: 365.38 g/mol
InChI Key: XEHLLUQVSRLWMH-ZFZHPRJRSA-N
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Description

Isopentenyladenine 9-Glucoside is a type of cytokinin, a class of plant hormones that promote cell division and growth. It is a derivative of isopentenyladenine, which is conjugated with glucose at the 9th nitrogen position. This compound plays a significant role in delaying leaf senescence and regulating various plant growth processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopentenyladenine 9-Glucoside typically involves the glycosylation of isopentenyladenine. This process can be carried out using glycosyl donors such as glucose derivatives under acidic or enzymatic conditions. The reaction conditions often include the use of catalysts like Lewis acids or glycosyltransferases to facilitate the formation of the glycosidic bond .

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as the use of genetically modified microorganisms or plants that express specific glycosyltransferases. These methods can be optimized for large-scale production by controlling factors like pH, temperature, and substrate concentration .

Chemical Reactions Analysis

Types of Reactions

Isopentenyladenine 9-Glucoside can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products can have different biological activities and properties .

Scientific Research Applications

Isopentenyladenine 9-Glucoside has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Isopentenyladenine 9-Glucoside involves its interaction with cytokinin receptors in plants. Upon binding to these receptors, it activates a signaling cascade that leads to the transcription of cytokinin-responsive genes. This process ultimately results in the promotion of cell division, growth, and delayed senescence .

Comparison with Similar Compounds

Similar Compounds

    Isopentenyladenine: The parent compound, which lacks the glucose moiety.

    Trans-Zeatin: Another cytokinin with similar functions but different structural features.

    Cis-Zeatin: A stereoisomer of trans-zeatin with distinct biological activities.

    Dihydrozeatin: A hydrogenated form of zeatin with unique properties

Uniqueness

Isopentenyladenine 9-Glucoside is unique due to its glycosylation at the 9th nitrogen position, which affects its solubility, stability, and biological activity. This modification allows it to have distinct roles in plant growth and development compared to its non-glycosylated counterparts .

Properties

Molecular Formula

C16H23N5O5

Molecular Weight

365.38 g/mol

IUPAC Name

(2S,3S,4S,5S,6R)-2-(hydroxymethyl)-6-[6-(3-methylbut-2-enylamino)purin-9-yl]oxane-3,4,5-triol

InChI

InChI=1S/C16H23N5O5/c1-8(2)3-4-17-14-10-15(19-6-18-14)21(7-20-10)16-13(25)12(24)11(23)9(5-22)26-16/h3,6-7,9,11-13,16,22-25H,4-5H2,1-2H3,(H,17,18,19)/t9-,11+,12-,13-,16+/m0/s1

InChI Key

XEHLLUQVSRLWMH-ZFZHPRJRSA-N

Isomeric SMILES

CC(=CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O)C

Canonical SMILES

CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(C(O3)CO)O)O)O)C

Origin of Product

United States

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